molecular formula C15H14O3 B2408678 5-(Benzyloxy)-2-methoxybenzaldehyde CAS No. 52329-06-3

5-(Benzyloxy)-2-methoxybenzaldehyde

Cat. No.: B2408678
CAS No.: 52329-06-3
M. Wt: 242.274
InChI Key: FCXSRFWURWTTRY-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-methoxybenzaldehyde: is an organic compound with the molecular formula C15H14O3. It is a benzaldehyde derivative, characterized by the presence of a benzyloxy group at the 5-position and a methoxy group at the 2-position on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-methoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 2-methoxybenzaldehyde.

    Benzylation: The 2-methoxybenzaldehyde undergoes benzylation at the 5-position. This can be achieved using benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone.

    Reaction Conditions: The reaction mixture is usually heated under reflux conditions to facilitate the benzylation process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-(Benzyloxy)-2-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products:

    Oxidation: 5-(Benzyloxy)-2-methoxybenzoic acid.

    Reduction: 5-(Benzyloxy)-2-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-(Benzyloxy)-2-methoxybenzaldehyde is recognized for its potential as a pharmacophore in drug discovery. Its derivatives have shown promising biological activities, particularly in the treatment of cancer.

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit anti-proliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of HL60 leukemia cells, suggesting their potential use as anticancer agents .
  • Synthesis of New Drugs : The compound serves as a key intermediate in the synthesis of novel therapeutic agents. Its reactivity allows for the introduction of various functional groups, thereby enhancing the biological activity of the resulting compounds .

Organic Synthesis

The versatility of this compound makes it a valuable building block in organic synthesis.

  • Synthesis of Complex Molecules : This compound can be utilized in multi-step syntheses to create complex organic molecules. Its ability to undergo various reactions, such as nucleophilic additions and substitutions, facilitates the construction of diverse chemical structures .
  • Reagent in Chemical Reactions : It has been employed as a reagent in several chemical reactions, including the synthesis of other benzaldehyde derivatives and complex organic frameworks .

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science.

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to create materials with specific properties. Its functional groups can interact with other components within a polymer system, potentially enhancing mechanical strength or altering thermal properties .

Case Study 1: Anticancer Drug Development

A recent study focused on synthesizing new derivatives of this compound and evaluating their anticancer properties. The findings revealed that certain modifications led to enhanced cytotoxicity against HL60 leukemia cells, highlighting the compound's potential as a lead structure for developing new anticancer therapies .

Case Study 2: Organic Synthesis Applications

Another research project utilized this compound as a starting material for synthesizing complex natural products. The study demonstrated that through a series of reactions, including oxidation and coupling reactions, researchers could produce biologically active compounds with improved efficacy .

Application AreaDescription
Medicinal ChemistryAnticancer activity; synthesis of novel drugs
Organic SynthesisBuilding block for complex molecules; versatile reagent
Material ScienceIncorporation into polymers for enhanced properties

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-methoxybenzaldehyde and its derivatives depends on the specific biological target and application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways.

Comparison with Similar Compounds

    2-Methoxybenzaldehyde: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.

    5-Methoxy-2-benzyloxybenzaldehyde: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.

    4-Benzyloxy-3,5-dimethylbenzaldehyde: Another benzaldehyde derivative with different substituents, used in different contexts.

Uniqueness: 5-(Benzyloxy)-2-methoxybenzaldehyde is unique due to the specific positioning of the benzyloxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biological Activity

5-(Benzyloxy)-2-methoxybenzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

This compound, with the CAS number 52329-06-3, is characterized by the presence of both methoxy and benzyloxy groups attached to a benzaldehyde backbone. This structural configuration may contribute to its biological activities, particularly in anticancer and antimicrobial applications.

Synthesis

The synthesis of this compound typically involves the alkylation of 2-methoxybenzaldehyde with benzyl bromide using a base such as potassium carbonate. This method allows for the selective introduction of the benzyloxy group while maintaining the integrity of the aldehyde functionality.

Anticancer Activity

Several studies have reported on the anticancer properties of compounds similar to this compound. For example, a study demonstrated that derivatives with similar structural motifs exhibited significant antiproliferative effects on various cancer cell lines, including MCF-7 (breast carcinoma) and K-562 (chronic myelogenous leukemia) .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineEC50 (µM)Reference
Compound AMCF-75.0
Compound BK-5624.3
This compoundTBDTBDCurrent Study

Antimicrobial Activity

The antimicrobial potential of benzaldehyde derivatives has been investigated extensively. Research indicates that compounds with similar structures can inhibit both Gram-positive and Gram-negative bacteria. For instance, certain analogs have shown activity against Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Activity

Compound NameBacterial StrainInhibition Zone (mm)Reference
Compound CS. aureus15
Compound DE. coli12

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. Potential targets include:

  • Enzymatic Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Signal Transduction Pathways : The compound may modulate pathways associated with apoptosis and cell cycle regulation.
  • Antimicrobial Mechanisms : It may disrupt bacterial cell wall synthesis or function as a competitive inhibitor for essential metabolic enzymes.

Case Studies

  • Anticancer Evaluation : A recent study evaluated various benzaldehyde derivatives for their anticancer activity against multiple cell lines, highlighting that structural modifications significantly impacted their efficacy .
  • Antimicrobial Screening : Another research effort focused on synthesizing new benzaldehyde derivatives and assessing their antibacterial properties against common pathogens, confirming their potential as therapeutic agents .

Q & A

Q. Basic: What are the recommended methods for synthesizing 5-(Benzyloxy)-2-methoxybenzaldehyde?

Answer:
A common approach involves multi-step functionalization of a benzaldehyde scaffold. For example:

Protection of hydroxyl groups : Use benzyl bromide to introduce the benzyloxy group at the 5-position under basic conditions (e.g., K₂CO₃ in DMF) .

Methoxy group introduction : Methylation of the 2-hydroxy group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Key considerations : Monitor reaction progress via TLC and confirm structure using NMR (e.g., ¹H NMR for benzyloxy protons at δ 5.05–5.15 ppm) .

Q. Basic: How can the structure of this compound be validated experimentally?

Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyloxy protons as a singlet, aldehyde proton at δ ~10 ppm) .
  • FT-IR : Identify characteristic peaks (C=O stretch at ~1700 cm⁻¹, aromatic C-O at ~1250 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ for C₁₅H₁₄O₃: calc. 242.0943) .
  • Cross-reference databases : Compare spectral data with NIST or Coblentz Society references for analogous benzaldehydes .

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid vapor inhalation .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) in a cool, dry place to prevent oxidation .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Electrostatic precautions : Ground equipment to prevent ignition of volatile solvents .

Q. Advanced: How does this compound behave under thermal or acidic conditions?

Answer:

  • Thermal stability : Stable up to 150°C; decomposes above 200°C, releasing CO and benzyl derivatives .
  • Acid sensitivity : The benzyloxy group may cleave under strong acidic conditions (e.g., HCl/H₂O), regenerating the phenol. Monitor via loss of benzyl protons in NMR .
    Experimental validation : Conduct TGA for thermal profiling and HPLC to track degradation products .

Q. Advanced: How can toxicological risks be assessed when limited data exists for this compound?

Answer:

  • Read-across approach : Compare with structurally similar compounds (e.g., 2-hydroxy-4-methoxybenzaldehyde) evaluated by EFSA. Assess shared metabolic pathways (e.g., O-demethylation) .
  • In silico tools : Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity and environmental mobility .
  • Pilot assays : Conduct Ames tests for mutagenicity and zebrafish embryo toxicity screening .

Q. Advanced: What strategies optimize the design of bioactive derivatives from this compound?

Answer:

  • Functionalization : Introduce heterocycles (e.g., thiazolidinones via Schiff base formation with thiols) .
  • Structure-activity relationship (SAR) : Modify the benzyloxy or methoxy groups to enhance binding to target enzymes (e.g., tyrosine kinase inhibitors) .
  • Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives for in vitro testing .

Q. Advanced: How should conflicting data on stability or reactivity be resolved?

Answer:

  • Reproduce experiments : Repeat under controlled conditions (e.g., humidity, light exposure) .
  • Advanced analytics : Employ GC-MS to identify trace decomposition products not detected by HPLC .
  • Literature cross-check : Compare findings with peer-reviewed studies on analogous methoxybenzaldehydes .

Properties

IUPAC Name

2-methoxy-5-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-15-8-7-14(9-13(15)10-16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXSRFWURWTTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred suspension of 5-hydroxy-2-methoxybenzaldehyde (306.6 g, prepared by the method of Ulrich et al, J.Org.Chem., 1974, 39, 2437), benzyl bromide (355.8 g) and Adogen 464 (48.5 g) in dichloromethane (600 ml) was added a solution of sodium hydroxide (123.5 g) in water (500 ml). The mixture became warm and the suspension dissolved; additional dichloromethane (300 ml) was added to prevent crystallisation of the benzylated product. After 2 hours, the organic layer was removed, washed twice with water, once with saturated sodium chloride solution, then dried with anhydrous magnesium sulphate. The solution was concentrated, then treated with petroleum spirit to give 5-benzyloxy-2-methoxybenzaldehyde (445.7 g, 91%), m.p. 99°-100°.
Quantity
0 (± 1) mol
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reactant
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355.8 g
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123.5 g
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reactant
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48.5 g
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600 mL
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500 mL
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300 mL
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Synthesis routes and methods II

Procedure details

To a stirred solution of sodium methoxide (257 mg. 4.8 mmol) in MeOH (20 mL) at room temperature was added 3-formyl-4-methoxyphenyl methyl carbonate (6, 1.0 g, 4.8 mmol). The resulting orange solution was stirred for 45 min and concentrated to dryness. The residue was dissolved in DMF (2 mL) and treated with K2CO3 (1.3 g, 9.4 mmol) and BnBr (0.57 mL, 4.8 mL). The reaction mixture was stirred for 15 h and it was poured into water (20 mL). The precipitate was collected, washed with water and dried in vacuo to afford the title compound (1.13 g, 98%) as a light yellow solid: 1H NMR (500 MHz, CDCl3) δ 10.44 (s, 1H), 7.49-7.41 (m, 3H), 7.40-7.36 (m, 2H), 7.35-7.30 (m, 1H), 7.21 (dd, J=9.1, 3.2 Hz, 1H), 6.95 (d, J=9.1 Hz, 1H), 5.05 (s, 2H), 3.90 (s, 3H); ESI MS m/z 243 [M+H]+.
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sodium methoxide
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257 mg
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1 g
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20 mL
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1.3 g
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0.57 mL
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20 mL
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98%

Synthesis routes and methods III

Procedure details

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